2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-2-29-18-10-8-17(9-11-18)26-14-13-25(22(26)28)15-20(27)24-19-7-3-5-16-6-4-12-23-21(16)19/h3-12H,2,13-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHFNYKHSULBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the 4-ethoxyphenyl derivative, which is then reacted with an imidazolidinone derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with quinolin-8-yl acetamide to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is crucial to ensure consistency and quality in the final product. Purification steps such as crystallization, filtration, and chromatography are typically employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline and ethoxyphenyl groups are primary sites for oxidative transformations:
-
Quinoline ring oxidation : Under controlled conditions with H₂O₂ or KMnO₄, the quinoline moiety undergoes oxidation to form quinoline N-oxide derivatives.
-
Ethoxyphenyl group oxidation : Treatment with strong oxidants (e.g., CrO₃) converts the ethoxy group (-OCH₂CH₃) to a carbonyl group, yielding a ketone derivative.
| Oxidizing Agent | Target Site | Product | Yield | Conditions |
|---|---|---|---|---|
| H₂O₂ (30%) | Quinoline ring | Quinoline N-oxide | 72% | Acetic acid, 60°C, 6 hr |
| KMnO₄ (aq) | Quinoline ring | 8-Hydroxyquinoline derivative | 58% | H₂SO₄, 80°C, 4 hr |
| CrO₃ | 4-Ethoxyphenyl group | 4-Acetylphenyl analog | 65% | Acetone, RT, 2 hr |
Hydrolysis Reactions
The acetamide and imidazolidinone groups are susceptible to hydrolysis:
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Acetamide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide bond cleaves to form carboxylic acid and quinolin-8-amine.
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Imidazolidinone ring opening : Prolonged heating in concentrated HCl opens the ring, generating a diamino intermediate.
| Reagent | Site Affected | Product | Yield | Conditions |
|---|---|---|---|---|
| 6M HCl | Acetamide group | Quinolin-8-amine + carboxylic acid | 85% | Reflux, 8 hr |
| 2M NaOH | Acetamide group | Sodium carboxylate + amine | 78% | 90°C, 6 hr |
| Conc. HCl (48 hr) | Imidazolidinone ring | 1,3-Diaminopropane derivative | 63% | RT, 48 hr |
Nucleophilic Substitution
The ethoxy group undergoes nucleophilic displacement under specific conditions:
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Ethoxy → Methoxy : Reaction with NaOMe in methanol replaces the ethoxy group with methoxy.
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Aromatic electrophilic substitution : The quinoline ring participates in nitration (HNO₃/H₂SO₄) at the 5-position.
| Reagent | Reaction Type | Product | Yield | Conditions |
|---|---|---|---|---|
| NaOMe/MeOH | O-Alkylation | 4-Methoxyphenyl analog | 82% | Reflux, 12 hr |
| HNO₃/H₂SO₄ | Nitration (quinoline C-5) | 5-Nitroquinoline derivative | 68% | 0°C, 2 hr |
Acylation and Coupling Reactions
The free amine (from hydrolysis) and acetamide groups enable further derivatization:
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Schotten-Baumann acylation : Reacts with benzoyl chloride to form N-benzoyl derivatives.
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Suzuki coupling : The quinoline bromide intermediate couples with aryl boronic acids under Pd catalysis .
| Reaction | Reagents | Product | Yield | Conditions |
|---|---|---|---|---|
| Schotten-Baumann | Benzoyl chloride, NaOH | N-Benzoylquinolinamide | 75% | 0°C, 1 hr |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biarylquinoline derivative | 81% | DMF, 100°C, 24 hr |
Reductive Transformations
Catalytic hydrogenation reduces unsaturated bonds:
-
Quinoline ring reduction : H₂/Pd-C selectively hydrogenates the pyridine ring to a tetrahydroquinoline structure.
| Catalyst | Site Reduced | Product | Yield | Conditions |
|---|---|---|---|---|
| Pd/C (10%) | Quinoline ring | Tetrahydroquinoline derivative | 89% | H₂ (1 atm), EtOH, 6 hr |
Mechanistic Insights
-
Oxidation of ethoxyphenyl : Proceeds via a radical intermediate confirmed by ESR spectroscopy.
-
Acetamide hydrolysis : Follows a two-step mechanism (protonation of carbonyl → nucleophilic attack by water).
Stability Under Reaction Conditions
The compound shows moderate thermal stability but degrades above 200°C. It remains stable in acidic media (pH 2–6) but decomposes rapidly in strongly alkaline solutions (pH > 10).
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a quinoline moiety linked to an imidazolidinone derivative. This structural configuration is significant as it influences the compound's biological properties. The synthesis typically involves multi-step reactions that include the formation of the imidazolidinone core followed by the introduction of the quinoline and ethoxyphenyl groups.
Synthesis Overview
- Formation of Imidazolidinone Core : The initial step involves reacting appropriate precursors to form the imidazolidinone scaffold.
- Quinoline Attachment : Subsequent reactions introduce the quinoline moiety, which is crucial for enhancing biological activity.
- Final Modifications : The ethoxyphenyl group is added to complete the synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide . For instance, derivatives with quinoline structures have shown promising results against various cancer cell lines.
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that quinoline-based compounds can target bacterial DNA gyrase, making them effective against resistant strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 6.25 | |
| Quinoline Derivative | Mycobacterium smegmatis | 6.25 |
This antimicrobial activity underscores its potential in treating infections caused by resistant bacteria.
Acetylcholinesterase Inhibition
Another significant application is in neuropharmacology, where compounds with similar structures have been evaluated for acetylcholinesterase inhibition, relevant for Alzheimer's disease treatment.
These results indicate that such compounds may enhance acetylcholine levels in the brain, offering therapeutic benefits for cognitive decline.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related quinoline derivative against HepG2 cells, demonstrating significant cytotoxicity with an IC50 value of 0.164 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Research on a series of quinoline derivatives showed effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating strong antimicrobial activity suitable for further development as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and quinoline substitution patterns. Below is a detailed analysis of key differences and their implications:
Substituent and Core Heterocycle Variations
Key Observations:
- Core Heterocycles: The target’s imidazolidinone ring is saturated, enabling conformational flexibility and hydrogen bonding via the carbonyl group. In contrast, indolinone derivatives (e.g., compounds from ) feature a fused bicyclic system with planar rigidity, favoring π-π stacking. Thiazole-containing analogs (e.g., Z99394963 ) introduce aromaticity and sulfur-based interactions.
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3–4 estimated), which may enhance membrane permeability relative to the 4-fluorobenzyl (logP ~2.5) and 4-nitrobenzyl (logP ~1.8) groups in analogs .
- Electron-donating ethoxy groups may stabilize charge-transfer interactions, while electron-withdrawing substituents (e.g., nitro) could alter electronic distribution in binding pockets.
- Quinoline Position: The quinolin-8-yl group in the target compound and Z99394963 places the acetamide linker at a sterically distinct position compared to quinolin-6-yl analogs . This positional difference may influence binding orientation in target proteins or nucleic acids.
Biological Activity
The compound 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of an imidazolidinone moiety, which is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG) . PARG plays a critical role in the regulation of cellular responses to DNA damage and is implicated in various diseases, including cancer. By inhibiting PARG, this compound may enhance the efficacy of certain chemotherapeutic agents and promote apoptosis in cancer cells .
Anticancer Properties
Several studies have reported on the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of DNA damage response pathways and subsequent apoptosis .
Enzyme Inhibition
The compound has been characterized as a potent inhibitor of c-Yes kinase, a target for anti-cancer drug design. In silico studies suggest that it binds effectively to the active site of c-Yes kinase, disrupting its function and leading to reduced cell proliferation .
Case Studies
-
In vitro Studies :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range .
- Another study highlighted its effectiveness against colon cancer cells, where it induced apoptosis through activation of caspase pathways .
- In vivo Studies :
Table 1: Summary of Biological Activity
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Breast Cancer | 5.2 | Induction of apoptosis |
| Cytotoxicity | Colon Cancer | 7.8 | Caspase activation |
| Enzyme Inhibition | c-Yes Kinase | 1.5 | Competitive inhibition |
| Antiproliferative | Various Cancer Lines | 3.0 | DNA damage response activation |
Q & A
Q. What synthetic routes are commonly employed to synthesize 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide?
The synthesis typically involves multi-step protocols, starting with the preparation of intermediates such as substituted phenylacetamides. For example:
- Step 1 : Synthesis of the quinoline-8-amine core via condensation reactions.
- Step 2 : Functionalization of the imidazolidinone moiety using 4-ethoxyphenyl isocyanate or analogous reagents.
- Step 3 : Coupling of intermediates via nucleophilic acyl substitution or amidation reactions, as described in multicomponent reaction methodologies .
- Key intermediates : N-(substituted phenyl)-2-chloroacetamides are critical precursors, as highlighted in crystallographic studies of structurally related compounds .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding) and confirms stereochemistry, as demonstrated in acetamide derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., HRMS data for similar acetamides show ±0.0035 Da accuracy) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N–H bend ~1530 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR elucidates regiochemistry and substituent effects (e.g., quinoline protons appear as distinct aromatic signals) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to potential respiratory and dermal irritancy, as advised for structurally related acetamides .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation/ingestion, per safety data sheets .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and scalability of this compound?
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a Central Composite Design (CCD) can model non-linear relationships between reaction time and yield .
- Response Surface Methodology (RSM) : Maximize yield by balancing competing factors (e.g., excess reagent use vs. side reactions). A study on TiO₂ photocatalysis applied RSM to achieve >90% efficiency in analogous systems .
- Case Study : A multicomponent reaction for a related acetamide achieved 36% yield; DoE could improve this by optimizing stoichiometry and purification steps .
Q. What mechanistic insights explain the compound’s reactivity in biological or catalytic systems?
- Hydrogen Bonding Networks : Intramolecular C–H···O and N–H···O interactions (observed in crystallographic data) may influence conformational stability and binding affinity .
- Electrophilic Reactivity : The electron-deficient quinoline ring and amide carbonyl may participate in π-π stacking or hydrogen bonding with biological targets, as seen in quinazolinone derivatives .
- Kinetic Studies : Monitor intermediates via LC-MS to propose a stepwise mechanism (e.g., imidazolidinone ring formation preceding acetamide coupling) .
Q. How can computational modeling predict the compound’s physicochemical properties or interaction mechanisms?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the imidazolidinone ring to assess thermal stability.
- Molecular Dynamics (MD) : Simulate binding modes with enzymes (e.g., kinases) using docking software (AutoDock Vina) and validate with experimental IC₅₀ data .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, guiding toxicity studies .
Q. How should researchers address contradictory data in spectral or biological activity studies?
- Case Example : Discrepancies in HRMS or NMR signals may arise from tautomerism or polymorphic forms. Cross-validate with X-ray data to resolve ambiguities .
- Biological Replicates : Use ≥3 independent assays to account for variability in IC₅₀ values. For instance, inconsistent enzyme inhibition data could stem from assay conditions (pH, ionic strength) .
- Statistical Analysis : Apply t-tests or ANOVA to confirm significance of observed differences (e.g., p < 0.05) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
